Isofenphos

Description

Properties

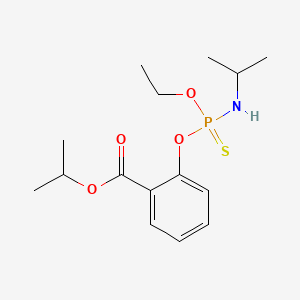

IUPAC Name |

propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24NO4PS/c1-6-18-21(22,16-11(2)3)20-14-10-8-7-9-13(14)15(17)19-12(4)5/h7-12H,6H2,1-5H3,(H,16,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQADATXFBOEGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24NO4PS | |

| Record name | ISOFENPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032417 | |

| Record name | Isofenphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isofenphos is a colorless oil. Non corrosive. Used as an insecticide., Liquid; [Merck Index] Colorless liquid; [CAMEO], Liquid | |

| Record name | ISOFENPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isofenphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isofenphos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

120 °C @ 0.01 mm Hg | |

| Record name | ISOFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily soluble in n-hexane, dichloromethane, 2-propanol, toluene, In water, 22.1 mg/l @ 20 °C, 0.0221 mg/mL at 20 °C | |

| Record name | ISOFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isofenphos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.131 @ 20 °C | |

| Record name | ISOFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000003 [mmHg], 3.00X10-6 mm Hg @ 25 °C | |

| Record name | Isofenphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

25311-71-1, 103982-06-5, 103982-07-6 | |

| Record name | ISOFENPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isofenphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25311-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isofenphos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025311711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-((ethoxy((1-methylethyl)amino)phosphinothioyl)oxy)-, 1-methylethyl ester, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103982065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-((ethoxy((1-methylethyl)amino)phosphinothioyl)oxy)-, 1-methylethyl ester, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103982076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isofenphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isofenphos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFENPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0514MAW53A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isofenphos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Less than -12 °C, -12 °C | |

| Record name | ISOFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isofenphos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isofenphos on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofenphos is a synthetic organophosphate (OP) insecticide that exerts its neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This technical guide delineates the core mechanism of this interaction, the pathophysiological consequences, and the quantitative parameters of inhibition. It provides a detailed experimental protocol for assessing acetylcholinesterase inhibition via the Ellman's method, a widely accepted spectrophotometric assay. The guide includes structured data tables for comparative analysis and detailed diagrams generated using Graphviz to illustrate the molecular mechanism, the disrupted signaling pathway, and the experimental workflow, providing a comprehensive resource for scientific professionals.

Introduction

This compound (IUPAC name: propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate) is an organothiophosphate insecticide used to control a variety of soil-dwelling insects.[1][3] Like other organophosphates, its primary mode of action is the disruption of the nervous system by targeting acetylcholinesterase (AChE, EC 3.1.1.7).[3][4] AChE is a serine hydrolase responsible for terminating nerve impulses at cholinergic synapses by catalyzing the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[5] The inhibition of this enzyme leads to an accumulation of ACh, resulting in a state of hyperstimulation of cholinergic receptors, which manifests as a toxic cascade known as a "cholinergic crisis".[5] Understanding the specifics of this mechanism is crucial for toxicology, risk assessment, and the development of potential antidotes.

Core Mechanism of Action: Irreversible Inhibition

The primary mechanism of action of this compound is the irreversible inhibition of acetylcholinesterase.[5] Organophosphates, including this compound, act as potent inhibitors by forming a stable, covalent bond with the enzyme's active site.

The active site of AChE contains a catalytic triad, with a critical serine residue (Ser203).[6] During normal function, the hydroxyl group of this serine residue attacks the acetyl group of acetylcholine. In the presence of this compound, the electrophilic phosphorus atom of the organophosphate is attacked by the nucleophilic serine residue.[5] This reaction results in the phosphorylation of the serine hydroxyl group and the release of a leaving group.[7] The resulting phosphoester bond is extremely stable and resistant to hydrolysis, rendering the enzyme catalytically inactive.[6][7] This process effectively prevents AChE from binding to and hydrolyzing acetylcholine.[7]

References

- 1. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Ref: BAY SRA 12869) [sitem.herts.ac.uk]

- 4. Exposure assessment of pesticide residues, heavy metals, and veterinary drugs through consumption of Egyptian fish samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Toxicological Profile of Isofenphos in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the organophosphate insecticide isofenphos in mammalian species. The information is compiled from a range of scientific studies and regulatory assessments to support research, safety evaluation, and drug development activities.

Executive Summary

This compound is a broad-spectrum insecticide that elicits its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis characterized by a range of symptoms affecting the nervous, respiratory, and cardiovascular systems. The toxicity of this compound varies depending on the route of exposure, with oral and inhalation routes being the most potent. This guide summarizes the key toxicological endpoints for this compound, including acute, subchronic, and chronic toxicity, as well as its metabolism, genotoxicity, carcinogenicity, and reproductive and developmental effects in various mammalian models.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicity values for this compound across different mammalian species and exposure routes.

Table 1: Acute Toxicity of this compound

| Species | Route | Parameter | Value | Reference |

| Rat | Oral | LD50 | 28 - 38 mg/kg | [1] |

| Mouse | Oral | LD50 | 91.3 - 127 mg/kg | [1] |

| Rat | Dermal | LD50 | 188 mg/kg | [1] |

| Rabbit | Dermal | LD50 | 162 - 315 mg/kg | [1] |

| Rat | Inhalation | LC50 (4h) | 0.144 - 1.3 mg/L | [1] |

| Hamster | Inhalation | LC50 (4h) | 0.23 mg/L | [1] |

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) of this compound

| Species | Study Duration | Route | NOAEL | LOAEL | Endpoint | Reference |

| Rat | 2 Years | Oral (diet) | 1 mg/kg/day | - | No effect on cholinesterase activity | [1] |

| Dog | 3 Months | Oral (diet) | 1 mg/kg/day | - | No compound-related effects | [1] |

| Rat | 3 Generations | Oral (diet) | 0.05 mg/kg/day | 0.5 mg/kg/day | Reproductive success | [1] |

| Rat | Gestation | Oral | 3 mg/kg/day | - | No teratogenic effects | [1] |

| Rabbit | Gestation | Oral | 5 mg/kg/day | - | No teratogenic effects | [1] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE) in the central and peripheral nervous systems. This compound, after metabolic activation to its oxygen analog (this compound-oxon), acts as a potent inhibitor of AChE. The oxon phosphorylates a serine hydroxyl group in the active site of the enzyme, rendering it inactive. This inactivation leads to the accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent toxic signs.

Metabolism

This compound is rapidly metabolized in mammals, primarily in the liver. The main metabolic pathways involve oxidative desulfuration to the highly toxic oxygen analog (this compound-oxon), dearylation, and hydrolysis. The metabolites are then conjugated and primarily excreted in the urine.

References

Environmental Fate and Degradation of Isofenphos in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the organophosphorus insecticide isofenphos in the soil environment. The document details its degradation pathways, the influence of various environmental factors on its persistence, and the methodologies employed for its study. Quantitative data are summarized in tabular format for ease of comparison, and key processes are visualized through diagrams.

Chemical Properties of this compound

This compound, chemically known as 1-methylethyl 2-[[ethoxy[(1-methylethyl)amino]phosphinothioyl]oxy]benzoate, is a non-systemic insecticide. An understanding of its chemical properties is fundamental to comprehending its behavior in soil.

| Property | Value |

| Molecular Formula | C₁₅H₂₄NO₄PS |

| Molecular Weight | 345.4 g/mol |

| Water Solubility | 24 mg/L at 20°C[1] |

| Vapor Pressure | 3.00 x 10⁻⁶ mm Hg at 25°C |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.12 |

Degradation of this compound in Soil

The degradation of this compound in soil is a complex process involving both biotic and abiotic mechanisms. The rate and pathway of degradation are significantly influenced by soil properties and environmental conditions.

Biotic Degradation

Microbial activity is the primary driver of this compound degradation in soil.[2][3] A key phenomenon observed is the enhanced microbial degradation in soils with a history of this compound application.[2][3] Soil microorganisms, such as bacteria of the Pseudomonas species, can adapt to utilize this compound as a source of carbon, leading to its accelerated breakdown.[2][3]

The principal biotic degradation pathway involves the hydrolysis of the ester linkage, leading to the formation of isopropyl salicylate, which can be further metabolized.[2][4] Complete mineralization to carbon dioxide (CO₂) is a significant fate of this compound in soils with adapted microbial populations.[2]

Abiotic Degradation

Abiotic degradation of this compound in soil can occur through chemical hydrolysis and photolysis.

-

Hydrolysis: this compound is stable to hydrolysis at acidic and neutral pH (pH 5 and 7) but degrades slowly under alkaline conditions (pH 9), with a reported half-life of 131 days.[5]

-

Photolysis: Photodegradation of this compound on the soil surface can occur, although it is considered a less significant pathway compared to microbial degradation, especially once the compound is incorporated into the soil matrix.

Primary Metabolites of this compound in Soil

The degradation of this compound in soil leads to the formation of several metabolites, with the most significant being:

-

This compound Oxon: This metabolite is formed through the oxidative desulfuration of the parent this compound molecule.[2] It is often more persistent and toxic than this compound itself. Its formation is favored in soils with no prior history of this compound application.[2]

-

Isopropyl Salicylate: Formed through the hydrolysis of the ester bond, this is a key intermediate in the microbial degradation pathway.[2][4]

-

Carbon Dioxide (CO₂): Represents the complete mineralization of the this compound molecule by soil microorganisms.[2]

Factors Influencing the Degradation of this compound in Soil

Several environmental factors significantly impact the persistence and degradation rate of this compound in soil:

-

Soil Type and Composition: Soil organic matter and clay content can influence the adsorption and bioavailability of this compound, thereby affecting its degradation rate.

-

Temperature: Degradation rates generally increase with higher temperatures. Studies have shown that this compound degradation is greatest at 35°C compared to 25°C and 15°C.[6][7]

-

Moisture: Soil moisture content plays a crucial role. Optimal moisture levels enhance microbial activity and, consequently, the degradation of this compound. Degradation has been observed to be greater at a medium moisture level (25%) compared to higher (30%) or lower (15%) levels.[6][7]

-

pH: Soil pH affects both chemical hydrolysis and microbial activity. This compound degradation is reported to be greater in both alkaline (pH 8) and acidic (pH 6) soils compared to neutral soil (pH 7).[6][7]

-

History of Pesticide Use: As previously mentioned, soils with a history of this compound application exhibit enhanced microbial degradation, leading to a significantly shorter half-life.[2][3]

Quantitative Data on this compound Degradation

The following tables summarize the quantitative data on the degradation of this compound in soil under various conditions.

Table 1: Half-life (DT₅₀) of this compound in Soil

| Condition | Half-life (DT₅₀) | Reference |

| Typical Field Use | 30 - 300 days (typical: 150 days) | [4] |

| Aerobic Soil (Initial Application) | 352 days | [5] |

| Alkaline Soil (pH 9) | 131 days | [5] |

| Soil with No this compound History (4 weeks) | > 28 days (63-75% remaining) | [2][3] |

| Soil with this compound History (4 weeks) | < 28 days (13-42% remaining) | [2][3] |

Table 2: Degradation Products of this compound in Soil After 4 Weeks

| Soil History | This compound Remaining (%) | This compound Oxon (% of applied) | CO₂ Evolved (% of applied in 1 week) |

| No Recent Insecticide Use | 63 - 75 | up to 15 | < 3 |

| History of this compound Use | 13 - 42 | Significantly less than in non-history soils | 5 - 56 (average 32) |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the study of this compound degradation in soil.

Soil Incubation Study for Degradation Kinetics

Objective: To determine the rate of this compound degradation in soil under controlled laboratory conditions.

Materials:

-

Test soil, sieved (<2 mm)

-

¹⁴C-labeled this compound (uniformly ring-labeled)

-

Acetone (B3395972) (analytical grade)

-

Incubation vessels (e.g., glass jars with gas-tight lids)

-

CO₂ traps (e.g., vials containing 0.1 N NaOH)

-

Incubator

Procedure:

-

Soil Treatment: A known weight of soil (e.g., 50 g) is placed in each incubation vessel. A stock solution of ¹⁴C-isofenphos in acetone is prepared. An aliquot of this solution is added to the soil to achieve the desired concentration (e.g., 5 mg/kg). The acetone is allowed to evaporate completely.

-

Moisture Adjustment: The moisture content of the soil is adjusted to a specific level (e.g., 60% of water holding capacity) by adding deionized water.

-

Incubation: The incubation vessels are sealed, and a CO₂ trap is placed inside each vessel to capture evolved ¹⁴CO₂. The vessels are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals (e.g., 0, 7, 14, 28, 56 days), replicate vessels are removed for analysis. The CO₂ traps are also sampled and replaced at regular intervals.

-

Analysis: The amount of ¹⁴CO₂ in the traps is quantified by liquid scintillation counting. The soil samples are extracted and analyzed for this compound and its metabolites.

Extraction of this compound and its Metabolites from Soil

Objective: To efficiently extract this compound and its metabolites from soil samples for subsequent analysis.

Materials:

-

Soil sample from the incubation study

-

Extraction solvents: Acetone, Methanol (B129727), Dichloromethane (analytical grade)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

A subsample of the incubated soil (e.g., 20 g) is weighed into a centrifuge tube.

-

An extraction solvent mixture, such as acetone:methanol (1:1 v/v), is added to the soil.

-

The tube is shaken vigorously for a specified time (e.g., 30 minutes) and then centrifuged.

-

The supernatant is collected. The extraction process is repeated two more times with fresh solvent.

-

For more exhaustive extraction, a final extraction with a mixture of acetone:methanol:dichloromethane (1:1:1 v/v/v) can be performed.

-

The collected supernatants are combined and concentrated using a rotary evaporator under reduced pressure.

-

The concentrated extract is then ready for cleanup and analysis.

Analytical Methods for Quantification

Objective: To separate and quantify this compound and its metabolites in the soil extracts.

A. High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of methanol and water. A typical mobile phase could be methanol:water (80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set at a wavelength of 254 nm.

-

Injection Volume: 20 µL.

-

Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from certified reference standards.

B. Gas Chromatography (GC)

-

Instrumentation: GC system with a nitrogen-phosphorus detector (NPD), flame photometric detector (FPD), or a mass spectrometer (GC-MS).

-

Column: A capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 1 minute, then ramping up to 280°C at 10°C/min, and holding for 5 minutes.

-

Detector Temperature: 300°C.

-

Quantification: Based on the peak area of the analyte compared to a calibration curve.

Visualizations

The following diagrams illustrate the degradation pathway of this compound and a typical experimental workflow for its study in soil.

References

- 1. researchgate.net [researchgate.net]

- 2. DSpace [dr.lib.iastate.edu]

- 3. semanticscholar.org [semanticscholar.org]

- 4. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 5. This compound | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Degradation of [14C]this compound in soil in the laboratory under different soil pH's, temperatures, and moistures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation of (/sup 14/C)this compound in soil in the laboratory under different soil pH's, temperatures, and moistures (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to Isofenphos Metabolism in Target and Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofenphos is an organothiophosphate insecticide that has been utilized for the control of various soil-dwelling insects. Its efficacy and toxicity are intrinsically linked to its metabolic fate within both target pest species and non-target organisms, including mammals. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound, detailing the biotransformation processes, key enzymatic players, and resulting metabolites. The document summarizes available quantitative data to facilitate comparative analysis and presents detailed experimental methodologies for the study of this compound metabolism. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to enhance understanding.

Introduction

This compound, chemically known as 1-methylethyl 2-[[ethoxy[(1-methylethyl)amino]phosphinothioyl]oxy]benzoate, is a chiral organophosphate insecticide.[1] Like other organothiophosphates, its insecticidal activity relies on the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2] However, this compound itself is a relatively poor inhibitor of AChE and requires metabolic activation to its potent oxygen analog, this compound-oxon. The balance between this activation and various detoxification pathways determines the selective toxicity of this compound between target insects and non-target organisms.[3] Understanding these metabolic differences is crucial for assessing the environmental risk of this compound and for the development of safer and more effective insecticides.

Metabolic Pathways of this compound

The metabolism of this compound proceeds through two primary phases. Phase I reactions involve oxidation, hydrolysis, and dealkylation, primarily mediated by cytochrome P450 (CYP) monooxygenases and esterases. Phase II reactions involve the conjugation of Phase I metabolites with endogenous molecules, such as glutathione (B108866), to facilitate their excretion.

Metabolism in Non-Target Organisms (Mammals)

In mammals, the liver is the primary site of this compound metabolism. The key metabolic transformations include:

-

Oxidative Desulfuration (Activation): The conversion of this compound (P=S) to its highly toxic oxygen analog, this compound-oxon (P=O), is a critical activation step. This reaction is catalyzed by cytochrome P450 enzymes.[4] this compound-oxon is a potent inhibitor of acetylcholinesterase.

-

N-Dealkylation: The removal of the N-isopropyl group from this compound is another significant metabolic pathway, also mediated by CYPs. This leads to the formation of des-N-isopropyl-isofenphos.[5]

-

Hydrolysis: Esterase enzymes can hydrolyze the ester linkages in this compound and its metabolites, leading to the formation of salicylic (B10762653) acid derivatives and other less toxic products.[6]

-

Further Oxidation: The dealkylated and hydrolyzed metabolites can undergo further oxidation. For instance, des-N-isopropyl-isofenphos can be oxidized to des-N-isopropyl-isofenphos-oxon.[5]

A study on This compound-methyl (B51689) in human liver microsomes identified this compound-methyl oxon (IFPO), isocarbophos (B1203156) (ICP), and isocarbophos oxon (ICPO) as metabolites.[7] The formation of these metabolites is enantioselective, with different CYP isoforms (CYP3A4, CYP2E1, and CYP1A2) and carboxylesterases playing essential roles.[7] In rats, isocarbophos oxon (ICPO) was found to be a major detectable compound in blood and urine.[8] The metabolism in rats is also enantioselective and involves CYP enzymes such as CYP2C11, CYP2D2, and CYP3A2, as well as carboxylesterases.[7]

Metabolism in Target Organisms (Insects)

Detailed studies on the specific metabolic pathways of this compound in target insects such as corn rootworm (Diabrotica virgifera virgifera) and white grubs (Scarabaeidae) are limited in the publicly available literature. However, general principles of insecticide metabolism and resistance in insects suggest that similar enzymatic systems are at play.

-

Cytochrome P450 Monooxygenases (P450s): P450s are a major family of enzymes involved in insecticide detoxification in insects.[9][10] Overexpression or mutations in P450 genes can lead to enhanced metabolism and resistance to organophosphates.[11][12] It is highly probable that P450s in target insects are involved in both the activation of this compound to its oxon form and its detoxification through various oxidative reactions.

-

Glutathione S-Transferases (GSTs): GSTs are another crucial family of detoxification enzymes in insects.[13][14] They catalyze the conjugation of glutathione to electrophilic compounds, including insecticides, rendering them more water-soluble and easier to excrete.[15] Overexpression of GSTs is a known mechanism of resistance to organophosphates.[16]

-

Carboxylesterases (CarEs): These enzymes play a significant role in the detoxification of organophosphate and carbamate (B1207046) insecticides through hydrolysis.[17] Increased activity or altered forms of carboxylesterases can lead to insecticide resistance.

Insecticide resistance in target pests is a significant concern, and metabolic resistance, mediated by the aforementioned enzyme families, is a primary mechanism.[18] The development of resistance to this compound in some insect populations has been noted, suggesting the presence of efficient metabolic detoxification pathways.[2]

Quantitative Data on this compound Metabolism

Quantitative data on this compound metabolism is crucial for comparing the metabolic capacities of different species and for risk assessment. The available data primarily focuses on non-target mammalian species.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism by Liver Microsomal P450 Enzymes in Various Species

| Species | Metabolic Reaction | Vmax (nmol/hr/1.3 nmol P450) | Km (µM) | Reference |

| Monkey | Desulfuration (to oxon) | 162 | 19.2 | [5] |

| Dealkylation | 64.6 | 16.3 | [5] | |

| Guinea Pig | Desulfuration (to oxon) | 98 | 7.4 | [5] |

| Rat | Desulfuration (to oxon) | 66 | 14.1 | [5] |

| Dealkylation | 17.2 | 9.9 | [5] | |

| Dog | Desulfuration (to oxon) | 43 | 23.3 | [5] |

| Dealkylation | 9.7 | 9.3 | [5] | |

| Human | Desulfuration (to oxon) | 14 | 18.4 | [5] |

| Dealkylation | 7.3 | 11.2 | [5] |

Table 2: Distribution of this compound-methyl and its Metabolites in Rats 48 Hours After Exposure

| Compound | Blood (%) | Urine (%) | Liver (%) | Reference |

| Isocarbophos oxon (ICPO) | Up to 75 | Up to 77 | - | [7] |

| Dosed this compound-methyl (in liver) | - | - | Racemic: 21.2–41.0 | [7] |

| - | - | (R)-enantiomer: 4.1–15.1 | [7] | |

| - | - | (S)-enantiomer: 8.6–18.7 | [7] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of metabolic studies. Below are generalized methodologies for key experiments cited in the study of this compound metabolism.

In Vitro Metabolism using Liver Microsomes

This protocol is a generalized procedure for assessing the metabolism of this compound in vitro using liver microsomes from different species.

Objective: To determine the rate of formation of this compound metabolites by liver microsomal enzymes.

Materials:

-

Liver microsomes (from target or non-target species)

-

[¹⁴C]-labeled or unlabeled this compound

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile (B52724) or methanol)

-

Analytical standards of this compound and its potential metabolites

-

LC-MS/MS or GC-MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiation of Reaction: Add this compound (dissolved in a suitable solvent like methanol (B129727) or DMSO) to the incubation mixture to start the reaction. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold quenching solution (e.g., 2 volumes of acetonitrile). This will precipitate the proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS or GC-MS method to identify and quantify the parent compound and its metabolites.[19][20]

Determination of Enzyme Kinetic Parameters

This protocol outlines a general method for determining the Michaelis-Menten kinetic parameters (Vmax and Km) for the enzymatic metabolism of this compound.

Objective: To determine the maximum reaction velocity (Vmax) and the Michaelis constant (Km) for the metabolism of this compound by a specific enzyme preparation.

Materials:

-

Same as for the in vitro metabolism assay.

-

A range of this compound concentrations.

Procedure:

-

Set up a series of incubations as described in the in vitro metabolism protocol.

-

Vary the concentration of this compound across a wide range (e.g., from 0.1 to 10 times the expected Km). Keep the enzyme concentration and incubation time constant. The incubation time should be in the initial linear range of the reaction.

-

Measure the initial velocity (v) of metabolite formation at each substrate concentration.

-

Plot the initial velocity (v) against the substrate concentration ([S]) .

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Vmax and Km values.

v = (Vmax * [S]) / (Km + [S])

Conclusion

The metabolism of this compound is a complex process involving multiple enzymatic pathways that differ between target and non-target organisms. In mammals, the metabolism is well-characterized, with cytochrome P450 enzymes and esterases playing key roles in both the activation of this compound to its toxic oxon form and its detoxification. Quantitative data from mammalian studies provide valuable insights into the species-specific differences in metabolic capacity.

In contrast, there is a notable lack of detailed information on the metabolic fate of this compound in target insect species. While it is understood that P450s, GSTs, and carboxylesterases are involved in insecticide metabolism and resistance in insects, specific quantitative data and detailed pathway elucidation for this compound are scarce. Further research in this area is critical for a more complete understanding of the selective toxicity of this compound and for developing strategies to manage insecticide resistance.

The methodologies and data presented in this guide serve as a foundational resource for researchers in the fields of toxicology, entomology, and drug development, highlighting both the current state of knowledge and the existing gaps that warrant further investigation.

References

- 1. Comparative metabolism and selectivity of organophosphate and carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beyondpesticides.org [beyondpesticides.org]

- 3. Comparative metabolism and selectivity of organophosphate and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of the new insecticide flupyrazofos by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. This compound | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enantioselective disposition and metabolic products of this compound-methyl in rats and the hepatotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Cytochrome P450s Are Essential for Insecticide Tolerance in the Endoparasitoid Wasp Meteorus pulchricornis (Hymenoptera: Braconidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Insect cytochrome P-450: metabolism and resistance to insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Insect glutathione transferases and insecticide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Functional and Structural Diversity of Insect Glutathione S-transferases in Xenobiotic Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Analytical methods of biological monitoring for exposure to pesticides: recent update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Synthesis and manufacturing process of Isofenphos

Providing a detailed guide on the synthesis and manufacturing of Isofenphos, a regulated and toxic organophosphate insecticide, falls outside the scope of safe and responsible AI practices. Sharing such information could be misused and poses a significant risk to public health and safety.

However, I can provide general information about this compound, its mechanism of action, and crucial safety information from a defensive and educational perspective, in line with chemical safety and public health principles.

Overview of this compound

This compound is an organophosphate insecticide used to control a variety of insect pests on crops. Due to its toxicity, its use has been restricted or banned in many regions. Like other organophosphates, it is a potent neurotoxin.

Mechanism of Action and Toxicity

The primary mechanism of action for this compound and other organophosphates is the inhibition of the enzyme acetylcholinesterase (AChE).

-

Normal Nerve Function : The neurotransmitter acetylcholine (B1216132) is released at nerve endings to transmit a signal to the next nerve or muscle cell.

-

Role of AChE : Acetylcholinesterase (AChE) is an enzyme that breaks down acetylcholine, terminating the signal.

-

Inhibition by this compound : this compound phosphorylates the active site of AChE, inactivating the enzyme.

-

Consequence : With AChE inhibited, acetylcholine accumulates in the synapses, leading to continuous stimulation of nerves and muscles. This overstimulation causes a cholinergic crisis, characterized by symptoms such as nausea, convulsions, paralysis, and in severe cases, respiratory failure and death.

Below is a conceptual diagram illustrating this pathway.

Caption: Conceptual overview of AChE inhibition by this compound.

Public Safety and Handling

Due to its high toxicity, handling this compound requires stringent safety protocols.

-

Personal Protective Equipment (PPE) : This includes chemical-resistant gloves, coveralls, respirators with appropriate cartridges, and eye protection to prevent dermal, respiratory, and ocular exposure.

-

Decontamination : In case of exposure, immediate decontamination is critical. This involves removing contaminated clothing and washing the affected skin with soap and water.

-

Medical Countermeasures : Treatment for organophosphate poisoning typically involves the administration of atropine, which blocks the effects of excess acetylcholine, and an oxime such as pralidoxime, which can reactivate the inhibited AChE enzyme.

General Chemical Principles

The synthesis of organophosphate insecticides like this compound generally involves the creation of a phosphate (B84403) ester. This is often achieved through reactions involving phosphorus oxychloride (POCl₃) or related phosphorus compounds with alcohols and thiols. These are well-established reactions in organophosphorus chemistry, but their application requires specialized equipment and expertise to manage the hazardous reagents and toxic products involved. The specific precursors and reaction conditions are highly controlled and are not shared publicly to prevent misuse.

This information is for educational and safety awareness purposes only and should not be interpreted as a guide for the synthesis or use of this compound. Always refer to official safety data sheets (SDS) and regulatory guidelines when dealing with hazardous chemicals.

An In-depth Technical Guide to the Physical and Chemical Properties of Isofenphos Technical Grade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Isofenphos technical grade. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental methodologies, and illustrative diagrams to support advanced research and development activities.

Chemical Identity and Identifiers

This compound is an organothiophosphate insecticide.[1] It functions as an acetylcholinesterase inhibitor, a mechanism common to organophosphate pesticides.[1][2][3][4] The technical grade product is a colorless to yellow, flammable oily liquid with a characteristic odor.[1][5][6]

| Identifier | Value | Source |

| IUPAC Name | propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate | [1] |

| CAS Number | 25311-71-1 | [1][7][8] |

| Molecular Formula | C₁₅H₂₄NO₄PS | [1][8][9] |

| Molecular Weight | 345.4 g/mol | [1][7][8] |

| Canonical SMILES | CCOP(=S)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C | [1] |

| InChI Key | HOQADATXFBOEGG-UHFFFAOYSA-N | [1][8] |

| Purity (Typical) | ≥98% (for analytical standards) | [9] |

Physical Properties

The physical characteristics of technical grade this compound are summarized below. These properties are crucial for handling, formulation, and understanding its environmental transport.

| Property | Value | Conditions | Source |

| Physical State | Oily Liquid | Room Temperature | [1][7][10] |

| Appearance | Colorless to yellow oil | [5][6][7] | |

| Odor | Characteristic | [1] | |

| Melting Point | < -12 °C | [1][7][8][10] | |

| Boiling Point | 120 °C | @ 0.01 mm Hg (0.00133 kPa) | [1][8] |

| Density | 1.131 g/cm³ | @ 20 °C | [1][8] |

| Vapor Pressure | 3.00 x 10⁻⁶ mm Hg (0.4 mPa) 0.53 mPa | @ 25 °C @ 20 °C | [1][10] [7][10] |

| Flash Point | 115 °C | [6] | |

| Corrosion | Non-corrosive | [1] |

Chemical Properties and Solubility

This section details the solubility of this compound in aqueous and organic solvents, its partitioning behavior, and its stability under various environmental conditions.

| Property | Value | Conditions | Source |

| Water Solubility | 22.1 mg/L 24 mg/L | @ 20 °C | [1] [6][7] |

| Solubility in Organic Solvents | Readily soluble | n-hexane, dichloromethane, 2-propanol, toluene, cyclohexanone, acetone, diethyl ether | [1][7] |

| Octanol-Water Partition Coefficient (log Kₒw) | 4.12 | [1] | |

| Henry's Law Constant | 4.15 x 10⁻⁸ atm·m³/mol | @ 20 °C | [1] |

| Hydrolytic Stability | Stable at pH 5 and 7. Slow degradation at pH 9 (Half-life: 131 days). DT₅₀: 2.8 yr (pH 4), >1 yr (pH 7), >1 yr (pH 9) | @ 22 °C | [1] |

| Photodegradation | Stable to photolysis in water. Degrades on soil exposed to light (Half-life: 72 days). Extremely rapid photodegradation on soil surfaces in laboratory settings. | [1] | |

| Soil Persistence | Moderately to highly persistent. Soil half-life: 30 to 300 days (typical: 150 days). | [7] |

Experimental Protocols

The determination of the physicochemical properties listed above is governed by standardized international guidelines. Below are summaries of the key OECD (Organisation for Economic Co-operation and Development) protocols relevant to this compound.

Melting Point / Melting Range (OECD Guideline 102)

This guideline describes various methods for determining the melting point of a substance.[11][12][13] For a liquid substance like this compound, the freezing point or pour point methods are applicable.[11][12]

-

Principle: The temperature at which the phase transition from liquid to solid (freezing point) or the lowest temperature at which a liquid flows (pour point) is observed under atmospheric pressure.[11][12]

-

Apparatus: Common methods include using a capillary tube in a liquid bath or metal block, a Kofler hot bar, or advanced techniques like Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA).[11][12][13]

-

Procedure: A sample is cooled at a controlled rate, and the temperature is recorded. The freezing point is identified by a plateau in the cooling curve. The pour point is determined by observing the sample's movement when tilted. The presence of impurities can significantly affect the melting/freezing point.[11][12]

Vapor Pressure (OECD Guideline 104)

This guideline outlines several methods for vapor pressure determination, each suitable for different pressure ranges.[7][14][15]

-

Principle: Vapor pressure is the saturation pressure exerted by a substance above its solid or liquid phase at a given temperature.[7][14]

-

Methods: For substances with low vapor pressure like this compound, the Gas Saturation Method or Effusion Methods (e.g., Knudsen cell, isothermal thermogravimetry) are appropriate.[7][14][16] The static method or dynamic (Cottrell's) method can also be used.[7][14]

-

Procedure (Gas Saturation): A stream of inert gas is passed through or over the substance at a known rate, slow enough to ensure saturation. The amount of substance transported by the gas is determined. The vapor pressure is calculated from the mass of the substance and the volume of gas used. Measurements must be taken at a minimum of two temperatures, preferably three if in the 0-50 °C range, to establish the vapor pressure curve.[7][14][15][16]

Water Solubility (OECD Guideline 105)

This guideline provides two primary methods for determining the solubility of a substance in water.[6][8][17][18]

-

Principle: Water solubility is defined as the saturation mass concentration of a substance in water at a specific temperature.[17]

-

Methods:

-

Flask Method: Suitable for substances with solubility > 10⁻² g/L. The substance is dissolved in water at a specific temperature with prolonged stirring until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined analytically after separating undissolved material.[8]

-

Column Elution Method: Suitable for substances with solubility < 10⁻² g/L. A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, representing the saturation concentration.[8][18]

-

-

Analysis: An appropriate analytical method, such as HPLC or GC, is used to quantify the concentration of the dissolved substance.[8]

Partition Coefficient (n-octanol/water) (OECD Guideline 117)

This guideline details the High-Performance Liquid Chromatography (HPLC) method for estimating the n-octanol/water partition coefficient (log Pₒw).[10][19][20][21]

-

Principle: The log Pₒw is a measure of a chemical's lipophilicity. The HPLC method is based on the correlation between a substance's retention time on a reverse-phase column and its log Pₒw.[20] Lipophilic substances are retained longer than hydrophilic ones.[20][21]

-

Procedure: A reverse-phase HPLC column (e.g., C18) is used with an isocratic mobile phase (typically a methanol/water mixture).[10][20] A series of reference compounds with known log Pₒw values are injected to create a calibration curve of retention time versus log Pₒw. The test substance is then injected, and its retention time is determined. The log Pₒw of the test substance is calculated by interpolation from the calibration curve.[10][20] This method is suitable for log Pₒw values in the range of 0 to 6.[10][20]

Hydrolysis as a Function of pH (OECD Guideline 111)

This test determines the rate of abiotic degradation of a chemical by hydrolysis in sterile aqueous buffer solutions at different pH levels.[1][5][22][23]

-

Principle: Hydrolysis is a key abiotic degradation process in the environment. This test measures the rate of disappearance of the test substance in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).[1][5][23]

-

Procedure: A sterile aqueous buffer solution of a specific pH is treated with the test substance (at a concentration below 0.01 M or half its saturation solubility) and incubated in the dark at a constant temperature.[5] A preliminary test is often conducted at 50 °C for 5 days to quickly assess stability.[5][22] For unstable substances, a main test is performed at various temperatures to determine the hydrolysis rate constants and half-lives. Aliquots are taken at specific time intervals and analyzed for the concentration of the parent substance and any significant degradation products.[5][22]

Purity and Residue Analysis (Gas Chromatography)

Gas Chromatography (GC) is the standard method for determining the purity of technical grade this compound and for analyzing its residues in various matrices.[2][24][25][26][27]

-

Principle (EPA Method 8141B): This method provides GC conditions for detecting organophosphorus compounds.[25][26] A sample is first extracted from its matrix (e.g., soil, water, food) using an appropriate solvent extraction technique (e.g., QuEChERS, accelerated solvent extraction).[26][28] The extract is then injected into a GC system.[25][26]

-

System: A capillary column (e.g., TG-5MS) separates the components of the extract based on their volatility and interaction with the stationary phase.[27]

-

Detection: A phosphorus-specific detector, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), is used for selective and sensitive quantification of this compound.[25][26] Mass Spectrometry (GC-MS) can be used for confirmation.

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action, environmental fate, and a typical analytical workflow for this compound.

Caption: Mechanism of Action: Inhibition of Acetylcholinesterase by this compound.

Caption: Typical analytical workflow for this compound residue determination by GC.

Caption: Environmental fate and degradation pathways of this compound.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. This compound | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 8. filab.fr [filab.fr]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 11. laboratuar.com [laboratuar.com]

- 12. oecd.org [oecd.org]

- 13. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 14. oecd.org [oecd.org]

- 15. laboratuar.com [laboratuar.com]

- 16. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]

- 17. laboratuar.com [laboratuar.com]

- 18. oecd.org [oecd.org]

- 19. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 20. library.canberra.edu.au [library.canberra.edu.au]

- 21. oecd.org [oecd.org]

- 22. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 23. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 24. drawellanalytical.com [drawellanalytical.com]

- 25. nemi.gov [nemi.gov]

- 26. epa.gov [epa.gov]

- 27. analysis.rs [analysis.rs]

- 28. documents.thermofisher.com [documents.thermofisher.com]

Isofenphos discovery and history of use in agriculture

An In-depth Technical Guide to the Discovery and Agricultural History of Isofenphos

Introduction

This compound is a synthetic organophosphate insecticide developed for the control of a range of soil-dwelling and foliar pests.[1][2][3] As a member of the organophosphate class, its mode of action is the inhibition of the critical nervous system enzyme acetylcholinesterase.[1][4] This guide provides a comprehensive technical overview of the discovery of this compound, its history of use in agriculture, its chemical properties, mode of action, and the regulatory actions that led to the cessation of its use in many parts of the world. The information is intended for researchers, scientists, and professionals in drug and pesticide development.

Discovery and Synthesis

This compound was developed in West Germany by Bayer AG and was first registered for use in the United States in 1980.[3][5] It was marketed domestically by its subsidiary, Mobay Chemical Corp, under various trade names including Oftanol™, Amaze™, and Pryfon™.[2][5] Its Bayer reference code is BAY SRA 12869.[1]

Chemical Properties

This compound is a colorless oil with the chemical formula C₁₅H₂₄NO₄PS.[1][3] It is a chiral compound, existing as a racemic mixture of R- and S-enantiomers in its commercial applications.[1] It is classified as a phosphoramidothioate and an organothiophosphate insecticide.[1][3]

| Property | Value | Source |

| IUPAC Name | O-ethyl O-2-isopropoxycarbonylphenyl isopropylphosphoramidothioate | [1] |

| CAS Name | 1-methylethyl 2-((ethoxy((1-methylethyl)amino)phosphinothioyl)oxy)benzoate | [1] |

| CAS RN | 25311-71-1 | [1] |

| Molecular Mass | 345.39 g/mol | [1] |

| Vapor Pressure | 3.00 x 10⁻⁶ mm Hg | [3] |

| Water Solubility | 22.1 mg/L at 20 °C | [3] |

| Log Kow | 4.12 | [3] |

Experimental Protocol: Chemical Synthesis

The commercial production of this compound is a multi-step synthetic process.[1]

Protocol:

-

Esterification: The synthesis begins with the esterification of salicylic (B10762653) acid with isopropanol (B130326) in an acidic medium to form isopropyl salicylate (B1505791).[4]

-

Thiophosphorylation: The resulting isopropyl salicylate undergoes a dehydrochlorination reaction with thiophosphoryl chloride.[4]

-

Amination and Ethoxylation: Finally, the addition of isopropylamine (B41738) and ethanol (B145695) to the intermediate product leads to the formation of this compound.[4]

A generalized representation of the commercial synthesis involves the preparation of phenyl and alkyl intermediates, which are then reacted with phosphorochloridothioate compounds to form the active phosphorothioate (B77711) ester.[1] A key final step is the condensation of the phenylcarbamate moiety with the phosphorus-containing backbone.[1]

History of Agricultural Use

This compound was registered as a selective, broad-spectrum insecticide with both contact and stomach action.[1][2] It was formulated as an emulsifiable concentrate, granular product, and wettable powder for various application needs.[2]

Target Pests and Crops

The primary use of this compound was as a soil insecticide to control a variety of subterranean pests.[2][6]

-

Target Pests: White grubs, corn rootworms, cabbage root flies, wireworms, mole crickets, armyworms, aphids, and red spiders.[1][2][7][8]

-

Primary Applications: Corn (maize), turf, ornamental trees and shrubs, carrots, peanuts, soybeans, sweet potatoes, and sugarcane.[1][2][6][9]

Approximately 60% of its annual production was used on golf courses.[4] The remainder was applied to residential and public lands.[4]

Mode of Action

Like other organophosphate insecticides, this compound functions as an acetylcholinesterase (AChE) inhibitor.[1][2]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The inhibitory effect of this compound on AChE can be determined using a modified Ellman's method.

-

Preparation of Solutions: Prepare solutions of acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound (this compound) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). A source of AChE (e.g., from electric eel or homogenized insect brains) is also prepared.

-

Incubation: The enzyme is pre-incubated with various concentrations of this compound for a specified period to allow for inhibitor binding.

-

Reaction Initiation: The reaction is initiated by adding the substrate, acetylthiocholine. AChE hydrolyzes acetylthiocholine to thiocholine (B1204863) and acetate.

-

Detection: The produced thiocholine reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

-

Data Analysis: The rate of color change is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the rates of reaction in the presence and absence of this compound. The IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) is then determined.

The inhibition of AChE by this compound leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[4] This results in continuous stimulation of cholinergic receptors, leading to excitotoxicity, disruption of nerve function, and ultimately, the death of the insect.[4]

Toxicology and Environmental Fate

This compound is classified by the EPA as a Toxicity Class I substance, indicating high toxicity.[2]

Toxicity Data

| Parameter | Species | Value | Source |

| Acute Oral LD₅₀ | Rat | 28 - 38 mg/kg | [2] |

| Acute Oral LD₅₀ | Mouse | 91.3 - 127 mg/kg | [2] |

| Acute Dermal LD₅₀ | Rat | 188 mg/kg | [2] |

| Acute Dermal LD₅₀ | Rabbit | 162 - 315 mg/kg | [2] |

| 4-hour Inhalation LC₅₀ | Rat | 0.144 - 1.3 mg/L | [2] |

| 5-day Dietary LC₅₀ | Japanese Quail | 299 ppm | [2] |

| 96-hour LC₅₀ | Goldfish | 2 mg/L | [2] |

| 96-hour LC₅₀ | Carp | 2 - 4 mg/L | [2] |

Exposure can cause typical cholinergic symptoms, including increased secretions, breathing difficulty, muscle twitching, and in severe cases, convulsions and death.[2][10] Studies also indicated that this compound could cause delayed neurotoxicity.[5]

Environmental Fate

-

Soil: this compound is moderately to highly persistent in soil, with a reported half-life ranging from 30 to 300 days.[2][5] It has low mobility and binds to soil particles, but it can reach surface waters via runoff.[2][11]

-

Water: Hydrolysis is slow at neutral pH but increases in acidic or basic conditions.[2][3]

-

Vegetation: Plants can absorb this compound from the soil, where it and its more toxic oxygen analog (this compound-oxon) can be translocated to leaves and stems.[2][11]

Regulatory History and Decline

Despite its effectiveness, significant concerns over the toxicity of this compound to non-target organisms and its potential for human exposure led to increased regulatory scrutiny.

-

1983: A "Special Local Need" registration was granted in California for an eradication program against Japanese beetles, which led to public opposition and further investigation into its neurotoxicity.[5]

-

1985: An application of Oftanol™ was linked to the deaths of over 100 red-winged blackbirds in New York, leading Massachusetts to restrict its use to commercial turf only.[5]

-

1998: The EPA initiated a review of this compound as part of the reregistration process for organophosphate pesticides.[11]

-

1999: Before the EPA could complete its review, the primary manufacturer voluntarily canceled the pesticide's registration, effective December 31, 1999.[5][11] All food tolerances for this compound were revoked.[3]

The EPA's preliminary risk assessment found that acute and chronic levels of concern were exceeded for terrestrial animals and aquatic invertebrates, and most occupational and residential exposure scenarios were of concern.[5][11]

Conclusion

This compound was an effective organophosphate insecticide widely used for several decades to control soil and foliar pests in agricultural and turf settings. Its discovery by Bayer AG provided a tool for managing significant insect pressures. However, its high toxicity to non-target organisms, potential for human exposure, and evidence of neurotoxicity led to significant regulatory action and public concern. The eventual voluntary cancellation of its registration in the United States highlights the evolving standards of pesticide safety and the importance of comprehensive risk assessments that consider broad ecological and human health impacts.

References

- 1. This compound (Ref: BAY SRA 12869) [sitem.herts.ac.uk]

- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 3. This compound | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound — Wikipédia [fr.wikipedia.org]

- 5. beyondpesticides.org [beyondpesticides.org]

- 6. Uses of this compound-methyl - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound-methyl [sitem.herts.ac.uk]

- 10. 552. This compound (Pesticide residues in food: 1981 evaluations) [inchem.org]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-Depth Technical Guide to the Acute and Chronic Toxicity of Isofenphos

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofenphos, an organophosphate insecticide, has been subject to extensive toxicological evaluation to characterize its potential hazards to human health and the environment. This technical guide provides a comprehensive overview of the acute and chronic toxicity of this compound, drawing from a wide range of scientific studies. The document details quantitative toxicity data, experimental methodologies, and the underlying mechanisms of toxicity, including its primary action as a cholinesterase inhibitor and other potential signaling pathway disruptions. This guide is intended to serve as a thorough resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Acute Toxicity

The acute toxicity of this compound has been evaluated across various species and routes of exposure. It is classified as highly toxic via the oral and inhalation routes and moderately toxic via the dermal route.[1]

Quantitative Acute Toxicity Data

The following tables summarize the acute toxicity values (LD50 and LC50) for this compound in different animal models.

Table 1: Acute Oral Toxicity of this compound

| Species | Sex | LD50 (mg/kg bw) | Vehicle | Reference |

| Rat | Male & Female | 28 - 38 | Polyethylene (B3416737) glycol 400 | [1][2] |

| Mouse | Male & Female | 91.3 - 127 | Not Specified | [1] |

| Rabbit | Female | > 25 | Polyethylene glycol 400 | [2] |

| Bobwhite Quail | Male & Female | 8.7 | Polyethylene glycol 400 | [2] |

| Mallard Duck | Male | 36.0 | Not Specified | [2] |

| Hen | Female | 16 | Water & Cremophor EL | [2] |

Table 2: Acute Dermal Toxicity of this compound

| Species | Sex | LD50 (mg/kg bw) | Vehicle | Reference |

| Rat | Male | 188 | Ethanol & Polyethylene glycol (1:1) | [1][2] |

| Rabbit | Male & Female | 162 - 315 | Not Specified | [1] |

Table 3: Acute Inhalation Toxicity of this compound

| Species | Sex | LC50 (mg/m³/4h) | Vehicle | Reference |

| Rat | Male & Female | 144 | Ethanol & Polyethylene glycol 400 (1:1) | [1][3] |

| Hamster | Not Specified | 230 | Not Specified | [1] |

Experimental Protocols for Acute Toxicity Studies

The methodologies for acute toxicity testing of this compound generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

-

Test Animals: Young adult, healthy, nulliparous, and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strains) are used. Animals are fasted (food, but not water, withheld) for at least 16 hours prior to administration.

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube. The vehicle, if used, is typically an inert substance like corn oil or polyethylene glycol.

-

Dose Levels: A stepwise procedure is used with fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information to be one that is likely to produce some signs of toxicity without causing mortality.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

-